Trimethyl[2-(methylsulfanyl)phenoxy]silane
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Overview
Description
Trimethyl[2-(methylsulfanyl)phenoxy]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(methylsulfanyl)phenoxy]silane typically involves the reaction of 2-(methylsulfanyl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2-(methylsulfanyl)phenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[2-(methylsulfanyl)phenoxy]silane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding silanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Hydrolysis: Water or aqueous acids/bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: Silanols.
Scientific Research Applications
Trimethyl[2-(methylsulfanyl)phenoxy]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of silicon-oxygen and silicon-sulfur bond interactions.
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl[2-(methylsulfanyl)phenoxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, enhancing the stability of the compound. The phenoxy and methylsulfanyl groups can participate in various chemical interactions, making the compound versatile in different applications.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenoxy)silane
- Trimethyl(phenylthio)silane
- Trimethyl(phenyl)silane
Uniqueness
Trimethyl[2-(methylsulfanyl)phenoxy]silane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to other similar compounds
Properties
CAS No. |
58952-75-3 |
---|---|
Molecular Formula |
C10H16OSSi |
Molecular Weight |
212.39 g/mol |
IUPAC Name |
trimethyl-(2-methylsulfanylphenoxy)silane |
InChI |
InChI=1S/C10H16OSSi/c1-12-10-8-6-5-7-9(10)11-13(2,3)4/h5-8H,1-4H3 |
InChI Key |
IGKWOLQZHXQLPK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1SC |
Origin of Product |
United States |
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